
Tripropylamine
Overview
Description
Tripropylamine (TPA, CAS 102-69-2), a tertiary aliphatic amine with the molecular formula C₉H₂₁N, is a colorless to pale yellow liquid characterized by its fish-like odor. It has a molecular weight of 143.27 g/mol, a boiling point of 156°C, and a density of 0.76 g/cm³ . TPA is widely utilized in organic synthesis as a base, particularly in hydrogenation reactions (e.g., with p-toluenesulfohydrazide to eliminate vinyl groups in polymers) , and as a co-reactant in electrochemiluminescence (ECL) systems . Notably, TPA enhances lycopene accumulation in Blakeslea trispora by inhibiting cyclase activity, as revealed via metabolomic analysis showing upregulation of unsaturated fatty acids and downregulation of cyclic dipeptides . It is also employed in nanoparticle synthesis, catalysis, and as an ion-pairing agent in mass spectrometry .
Preparation Methods
Catalytic Disproportionation of Di-n-Propylamine
The catalytic upgrading of DPA to TPA via disproportionation addresses the selectivity challenges of direct amination. This method, patented by BASF, involves reacting DPA over a copper-containing heterogeneous catalyst in the presence of hydrogen .
Reaction Mechanism and Kinetics
The disproportionation follows the stoichiometric equation:
Copper catalysts facilitate the cleavage and recombination of propyl groups, with hydrogen acting as a reducing agent to maintain catalyst activity. Reaction temperatures of 200–300°C and hydrogen pressures of 20–30 bar optimize conversion rates .
Catalyst Composition and Performance
A representative catalyst (designated "A S4" in patent literature) comprises CuO (10–25%), NiO (5–15%), CoO (5–15%), and Al₂O₃ (50–70%). At 250°C and a space velocity of 0.50 kg/(L·h), this catalyst achieves a product mixture containing 4% MPA, 51% DPA, and 45% TPA .
Table 1: Key Reaction Parameters and Outcomes for DPA Disproportionation
Parameter | Value/Range |
---|---|
Temperature | 200–300°C |
Pressure | 20–30 bar (H₂) |
Space Velocity | 0.50 kg/(L·h) |
Catalyst Composition | CuO (10–25%), Al₂O₃ (50–70%), NiO/CoO (5–15%) |
Product Distribution | MPA (4%), DPA (51%), TPA (45%) |
Integrated Production Processes
Modern industrial practices combine direct amination and disproportionation into an integrated system to maximize TPA yield and resource efficiency.
Process Configuration and Recycling
In the integrated system (Figure 1 ):
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Reactor 1 : n-Propanol and ammonia react over a metal catalyst to produce MPA, DPA, and TPA.
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Separation Sequence : Unreacted ammonia and n-propanol are recycled, while DPA is isolated via distillation.
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Reactor 2 : DPA undergoes disproportionation over a copper catalyst to form TPA.
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Product Integration : Outputs from Reactor 2 are combined with Reactor 1’s product stream for final distillation.
This closed-loop system achieves TPA selectivities of 40–99%, with propanol conversions exceeding 90% .
Economic and Environmental Advantages
-
Reduced Waste : Recycling unreacted ammonia and propanol minimizes raw material consumption.
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Energy Efficiency : Hydrogen from Reactor 1 is reused in Reactor 2, lowering operational costs.
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Scalability : Tube reactors and gas-recycle modes enable continuous production at industrial scales .
Comparative Analysis of Methods
Table 2: Comparison of Tripropylamine Synthesis Routes
Method | Selectivity (TPA) | Yield (%) | Key Advantage |
---|---|---|---|
Direct Amination | 40–60 | 70–85 | Simplicity |
DPA Disproportionation | 45–55 | 85–95 | Upgrading of byproducts |
Integrated Process | 40–99 | 90–98 | Resource efficiency |
Chemical Reactions Analysis
Types of Reactions: Tripropylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced under specific conditions to yield primary or secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Tripropylamine is primarily used as a raw material in organic synthesis. It serves as a precursor for:
- Quaternary Ammonium Compounds : TPA is essential in the production of quats, which are utilized as phase transfer catalysts in various chemical reactions .
- Pharmaceuticals : TPA is involved in the synthesis of pharmaceutical compounds, acting as a reagent that facilitates the formation of amides and amines .
- Pesticides and Rubber Processing Aids : It plays a role in the formulation of pesticides and aids in rubber processing .
Extraction Processes
TPA has been employed as an extraction agent due to its ability to form ion pairs with various compounds:
- Reactive Extraction of Succinic Acid : TPA has been used to extract succinic acid from fermentation broths, enhancing recovery efficiency .
- Lactic Acid Extraction : In combination with other amines, TPA has shown effectiveness in extracting lactic acid from biological sources .
Biosensing Applications
This compound has been utilized in various biosensing technologies:
- Electrochemiluminescence Biosensors : TPA acts as a coreactant in biosensors designed for detecting specific biomarkers such as α-fetoprotein. This application highlights its role in medical diagnostics .
- Enhancing Detection Sensitivity : The incorporation of TPA in detection systems improves the sensitivity and reliability of electrochemical measurements .
Polymer Chemistry
In polymer synthesis, TPA serves multiple functions:
- Enzyme Stabilization : It can stabilize enzymes during polymerization processes, enhancing the yield and quality of the resulting polymers .
- Solvent Properties : TPA is also used as a solvent in various polymerization reactions, facilitating better solubility and reaction kinetics .
Case Study 1: Lycopene Accumulation Enhancement
In research conducted on Blakeslea trispora, this compound was found to significantly enhance lycopene accumulation. The study demonstrated that TPA not only inhibited cyclization but also modulated metabolic pathways to increase carotenoid production by up to 315 times compared to untreated controls .
Case Study 2: Electrochemical Detection Platforms
Research involving TPA and ruthenium complexes at DNA-modified electrodes revealed that TPA enhances electrochemiluminescence signals. This application is pivotal for developing sensitive biosensing platforms for clinical diagnostics .
Comparative Applications Table
Application Area | Specific Use Case | Benefits |
---|---|---|
Organic Synthesis | Precursor for quaternary ammonium compounds | Facilitates phase transfer catalysis |
Extraction Processes | Succinic acid extraction | Improved recovery efficiency |
Biosensing | Electrochemiluminescence biosensors | Enhanced detection sensitivity |
Polymer Chemistry | Enzyme stabilization and solvent use | Increased yield and quality |
Metabolic Engineering | Lycopene accumulation enhancement | Significant yield increase |
Mechanism of Action
The mechanism of action of tripropylamine in electrochemiluminescence involves its oxidation at the electrode surface, generating reactive intermediates that interact with luminophores to produce light. This process is crucial for the detection of various analytes in biosensors . The molecular targets include the luminophores and the electrode surface, where the oxidation and subsequent reactions occur .
Comparison with Similar Compounds
Tripropylamine belongs to the trialkylamine family, which includes triethylamine (TEA), tributylamine, triallylamine, and diisopropylamine. Below is a detailed comparison based on physicochemical properties, applications, and reactivity:
Key Comparative Findings
Electrochemiluminescence (ECL) Performance
- TPA is the preferred co-reactant with Ru(bpy)₃²⁺ due to its redox properties, enabling a detection limit of 0.8 nM in graphene-titania-Nafion sensors . In contrast, TEA and other amines show lower sensitivity due to weaker exciplex formation .
Ion-Pairing Efficiency TPA outperforms TEA in enhancing oligonucleotide signals in mass spectrometry when paired with hexafluoroisopropanol (HFIP). Its moderate hydrophobicity balances adduct suppression and ion abundance, whereas diisopropylamine is superior for highly hydrophobic analytes .
Reactivity and Impurities TPA contains trace propionaldehyde (~0.05%), which forms Schiff base adducts with peptides even in anhydrous solvents.
Extraction and Solubility
- In polymer ionic liquid (PIL)-based extraction, triallylamine’s efficiency decreases over time due to its unsaturated structure, while TPA requires extended equilibration (~50–70 min) owing to slower diffusion .
Catalytic and Synthetic Utility TPA’s higher boiling point (vs. TEA) makes it suitable for reflux reactions, such as hydrogenation of 1,2-polybutadiene . Tributylamine, though less volatile, is less reactive in Au nanocluster catalysis compared to TPA .
Biological Activity
Tripropylamine (TPA), a trialkylamine with the chemical formula , is recognized for its diverse biological activities and applications in various fields, including biochemistry, toxicology, and industrial processes. This article provides a comprehensive overview of TPA's biological activity, including its mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 102-69-2
- Molecular Weight : 143.27 g/mol
- LogP : Approximately 2.83 to 3.08, indicating moderate lipophilicity .
This compound exhibits various biological effects through multiple mechanisms:
- Inhibition of Cyclization : TPA has been shown to inhibit the cyclization of β-carotene, leading to increased production of lycopene in Blakeslea trispora. This effect is significant for enhancing carotenoid yields in industrial applications .
- Metabolic Regulation : TPA influences metabolic pathways by up-regulating certain fatty acids and phospholipids while down-regulating others, thus affecting cellular metabolism and growth dynamics .
- Electrocatalytic Properties : Research indicates that TPA can enhance electrocatalytic oxidation processes, which may have implications for biochemical sensing and energy applications .
Toxicological Profile
While TPA has beneficial applications, it also poses health risks:
- Acute Effects : Exposure can cause skin and eye irritation, respiratory issues such as coughing and wheezing, and potential central nervous system effects due to its amine structure .
- Chronic Effects : Long-term exposure has not been extensively studied for carcinogenicity or reproductive toxicity; however, it is classified as potentially hazardous based on acute exposure data .
1. Lycopene Production Enhancement
A study conducted by Wang et al. (2016) demonstrated that TPA significantly enhances lycopene accumulation in B. trispora. The addition of TPA at a concentration of 1.8 g/L resulted in a 315.8-fold increase in total carotenoid content compared to untreated controls. The mechanism involved both metabolic flux redistribution and gene expression modulation in the mevalonate pathway .
2. Electrocatalytic Applications
In a study examining electrocatalytic oxidation processes, TPA was utilized as an electron donor. The results indicated that TPA significantly improved the oxidation efficiency of various substrates, suggesting its potential use in electrochemical sensors and energy conversion technologies .
Research Findings Summary Table
Q & A
Q. Basic: What are the critical safety protocols for handling tripropylamine in laboratory settings?
This compound requires strict safety measures due to its flammability (flash point: 34°C) and irritant properties. Key protocols include:
- Storage : Store in sealed containers in cool, ventilated areas away from oxidizers and acids .
- PPE : Use gloves, goggles, and flame-resistant lab coats. Employ fume hoods to avoid inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water to prevent vapor dispersion .
Q. Basic: How does this compound function as a co-reactant in electrochemiluminescence (ECL) systems?
This compound (TPA) acts as a sacrificial reductant in ECL, enabling light emission via redox cycles. When paired with tris(2,2′-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺):
- Mechanism : TPA oxidizes to TPA•⁺, which deprotonates to form TPA•. This radical reduces Ru(bpy)₃³⁺ to Ru(bpy)₃²⁺*, which emits light at 600–640 nm upon relaxation .
- Optimization : Use concentrations of 50–100 mM TPA in pH 7–8 buffers to maximize signal-to-noise ratios .
Q. Advanced: How can contradictions in ECL reaction mechanisms be resolved?
Discrepancies in proposed mechanisms (e.g., radical vs. cation radical pathways) require advanced techniques:
- SECM-ECL Experiments : Map spatial-temporal radical distributions to validate intermediates like TPA•⁺ .
- ESR Spectroscopy : Directly detect TPA•⁺ radicals (g-value: 2.0038) in aqueous solutions .
- Computational Simulations : Model electron-transfer kinetics to reconcile experimental rate constants with theoretical predictions .
Q. Advanced: What methodologies optimize this compound-based ECL for ultrasensitive detection?
Enhance ECL sensitivity through:
- Electrode Modification : Use Eu-PB-modified platinum electrodes to amplify signals 3-fold and lower detection limits (e.g., 1.29×10⁻¹⁰ M for TPA) .
- Buffer Composition : Incorporate 4× MSD Read Buffer T (containing TPA) to stabilize co-reactants and reduce background noise .
- Capillary Electrophoresis Integration : Pair CE with ECL to achieve linear ranges spanning 5 orders of magnitude .
Q. Basic: How should researchers interpret unexpected chromatographic peaks (e.g., propionaldehyde) in this compound samples?
Unexpected peaks may indicate decomposition or side reactions:
- Analytical Validation : Use HPLC with C18 columns and UV detection (λ = 210–254 nm) to separate TPA (retention time: ~8.8 min) from propionaldehyde (~3.2 min) .
- Quality Control : Pre-treat samples with anhydrous Na₂SO₄ to remove water, which can catalyze TPA degradation .
Q. Advanced: How can solvent effects on this compound reactivity be systematically analyzed?
Solvent polarity and donor number (DN) significantly impact reaction rates:
- Kinetic Studies : Compare TPA’s reactivity in protic (e.g., water) vs. aprotic solvents (e.g., acetonitrile). Rates in protic solvents are often 10⁴× lower due to hydrogen bonding .
- Linear Free Energy Relationships (LFER) : Corrate rate constants with solvent DN to quantify transition-state acidity .
Q. Advanced: What strategies improve this compound’s efficiency in solvent extraction processes?
For hypersaline brine treatment:
- Directional Solvent Design : Combine TPA with diisopropylamine to enhance Cl⁻ separation efficiency (>90%) .
- Molecular Dynamics Simulations : Optimize solvent-brine interactions by modeling TPA’s binding affinity for monovalent ions .
Q. Basic: What analytical techniques validate this compound purity in synthetic workflows?
- GC-MS : Quantify TPA using a DB-5MS column and electron ionization (m/z 143 for molecular ion) .
- NMR : Confirm structure via ¹H NMR (δ 0.9–1.1 ppm for –CH₃, δ 2.4–2.7 ppm for –N–CH₂) .
Q. Advanced: How do reaction pathways leading to this compound byproducts (e.g., propionaldehyde) influence experimental outcomes?
- Mechanistic Probes : Use isotopically labeled TPA (e.g., D₂O) to track H-transfer steps in oxidation pathways .
- Kinetic Isotope Effects (KIE) : Compare k_H/k_D ratios to identify rate-determining steps .
Q. Advanced: What computational tools model this compound’s role in large-scale reaction systems?
Properties
IUPAC Name |
N,N-dipropylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTHZRPMJXBUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Record name | TRIPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67846-20-2 (acetate salt) | |
Record name | Tripropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102692 | |
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DSSTOX Substance ID |
DTXSID9021849 | |
Record name | Tripropylamine | |
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Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylamine appears as a water-white liquid. Flash point near 125 °F. Less dense than water. May be mildly toxic by ingestion and inhalation. Used as a solvent., Liquid, Colorless liquid with an odor of amines; [HSDB] Colorless to slightly yellow liquid; [NTP], Colourless to fishy liquid; Mild fishy aroma | |
Record name | TRIPROPYLAMINE | |
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Record name | 1-Propanamine, N,N-dipropyl- | |
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Record name | Tri-n-propylamine | |
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Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
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Record name | Tripropylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1601/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
313 °F at 760 mmHg (NTP, 1992), 156 °C, 156.00 to 158.00 °C. @ 760.00 mm Hg | |
Record name | TRIPROPYLAMINE | |
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Record name | TRIPROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
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Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
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Flash Point |
98 °F (NTP, 1992), 41 °C, 105 °F (41 °C) OPEN CUP | |
Record name | TRIPROPYLAMINE | |
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Record name | Tri-n-propylamine | |
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Record name | TRIPROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in ethyl ether and ethanol, In water, 748 mg/l @ 25 °C, 0.748 mg/mL at 25 °C, Soluble in water, Soluble (in ethanol) | |
Record name | TRIPROPYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIPROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Tripropylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1601/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.754 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7558 @ 20 °C, 0.754-0.760 | |
Record name | TRIPROPYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIPROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tripropylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1601/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air= 1) | |
Record name | TRIPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIPROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992), 1.51 [mmHg], 1.51 mm Hg @ 25 °C | |
Record name | TRIPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tri-n-propylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1439 | |
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Record name | TRIPROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water white liquid, Colorless liquid | |
CAS No. |
102-69-2 | |
Record name | TRIPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tripropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-69-2 | |
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Record name | Tripropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, N,N-dipropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Tripropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021849 | |
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Record name | Tripropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRI-N-PROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06S624V3U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TRIPROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-136.3 °F (NTP, 1992), -93.5 °C | |
Record name | TRIPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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